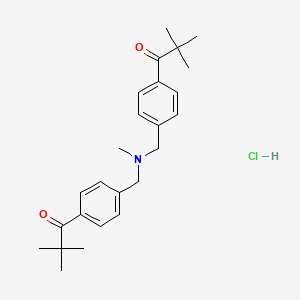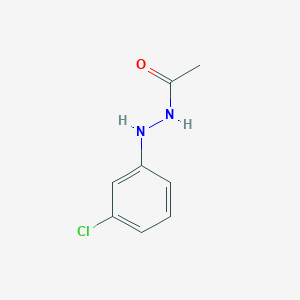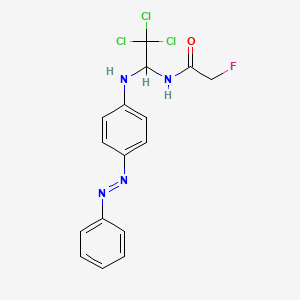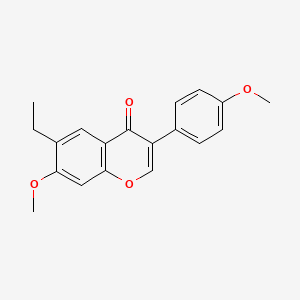![molecular formula C19H19ClN4 B11996339 4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is a complex organic compound that combines a piperazine ring with a chlorophenyl group and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group. This can be achieved by reacting piperazine with 4-chlorobenzyl chloride under basic conditions.
Coupling with Indole: The chlorophenyl-piperazine derivative is then coupled with an indole derivative, such as indole-3-carboxaldehyde, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with histamine receptors, serotonin receptors, or other neurotransmitter systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, allergy, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the indole group.
(4-Chlorophenyl)phenylmethylpiperazine: Similar structure but with a phenylmethyl group instead of the indole moiety.
Uniqueness
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is unique due to the combination of the indole and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C19H19ClN4 |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C19H19ClN4/c20-16-5-7-17(8-6-16)23-9-11-24(12-10-23)22-14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13-14,21H,9-12H2/b22-14+ |
Clé InChI |
KIVUFUUFLVRUPO-HYARGMPZSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)

![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)
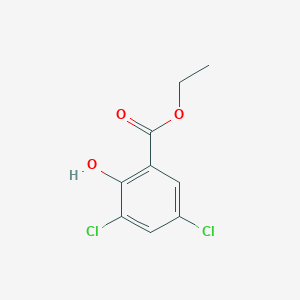
![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)
